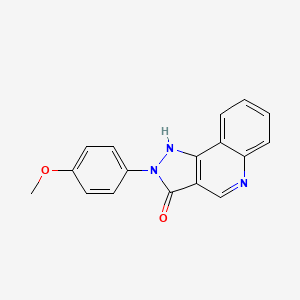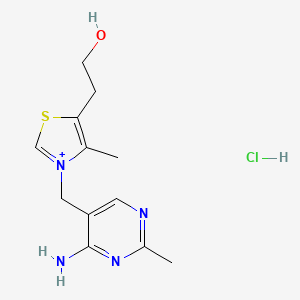
tiamina
Descripción general
Descripción
Thiamine, also known as Vitamin B1, is a water-soluble vitamin found naturally in some foods, added to foods, and sold as a supplement . It plays a vital role in the growth and function of various cells . Only small amounts are stored in the liver, so a daily intake of thiamine-rich foods is needed .
Synthesis Analysis
Thiamine is synthesized by the human gut microbiota, which actively exchanges B-vitamins among each other . This suggests a co-evolution of the gut microbes in the human gut environment .
Molecular Structure Analysis
Thiamine consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge . The thiazole is substituted with methyl and hydroxyethyl side chains . The cations in both structures form a dimer in the solid-state via reciprocal hydrogen bonding through the amine and hydroxyl moieties .
Chemical Reactions Analysis
Thiamine is essential for glucose metabolism and the breakdown of nutrients for energy . It forms a highly nucleophilic ylide carbanion, which may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent .
Physical and Chemical Properties Analysis
Thiamine is a cation that is usually supplied as a chloride salt . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents . Thiamine behaves like a monobasic acid in aqueous solutions .
Aplicaciones Científicas De Investigación
Nutriente esencial
La tiamina es un nutriente esencial soluble en agua que está disponible naturalmente en algunos alimentos y también se puede obtener como suplemento . Juega un papel vital en el metabolismo, el crecimiento celular y el desarrollo . La ingesta diaria recomendada de this compound para adultos es de alrededor de 1.1–1.2 mg/día .
Papel en el metabolismo
La this compound funciona como cofactor en los ciclos del ácido cítrico. Reacciona con el trifosfato de adenosina (ATP) para formar una forma activa llamada pirofosfato de this compound . La this compound es un cofactor esencial para las enzimas piruvato deshidrogenasa, alfa-cetoglutarato deshidrogenasa y transcetolasa .
Prevención de enfermedades
Su deficiencia es la causa de numerosas enfermedades de los sistemas nervioso y cardiovascular . Los investigadores han logrado un avance significativo en la lucha contra la deficiencia de vitamina B1, que se asocia con frecuencia a una dieta basada en el arroz .
Papel en condiciones críticas
La deficiencia de this compound se observa comúnmente en pacientes críticamente enfermos, principalmente sepsis . La administración de this compound en pacientes críticamente enfermos se ha relacionado con mejores resultados y una disminución de la tasa de mortalidad .
Papel en condiciones neurológicas
La suplementación dietética con vitaminas B puede tener efectos beneficiosos en otras afecciones neurológicas como la ansiedad, los trastornos relacionados con el estrés y la esclerosis múltiple .
Papel en la prevención o reversión de la esclerosis múltiple
Un estudio ha sugerido que el complejo de vitamina B (B1, B2, B3, B4, B5, B6, B7, B9, B12) puede desempeñar un papel en la prevención o reversión de la EM debido a sus propiedades antiinflamatorias y remielinizantes .
Mecanismo De Acción
Target of Action
Vitamin B1, also known as thiamine, is an essential micronutrient that plays a crucial role in numerous cellular processes. The primary targets of thiamine are enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are integral to the body’s energy production and the synthesis of various neurochemicals and signaling molecules .
Mode of Action
Thiamine acts as a coenzyme for its target enzymes. In its active form, thiamine diphosphate (ThDP), it facilitates the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide . This interaction with its targets leads to changes in cellular metabolism, particularly the breakdown of carbohydrates for energy .
Biochemical Pathways
Thiamine is involved in several key biochemical pathways. It plays a significant role in the citric acid cycle and the pentose phosphate pathway . Thiamine is also involved in the metabolism of branched-chain amino acids . The downstream effects of these pathways include the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
Thiamine is water-soluble and is absorbed in the upper small intestine . Once absorbed, it is converted into its active form, ThDP, and is distributed throughout the body, with the highest concentrations found in skeletal muscles, liver, heart, kidneys, and brain . Thiamine cannot be stored in large quantities in the body, and excess amounts are excreted in the urine . The bioavailability of thiamine hydrochloride, a common form of supplemental thiamine, ranges from 3.7% to 5.3% .
Result of Action
The action of thiamine at a molecular and cellular level results in the efficient metabolism of carbohydrates and the production of energy in the form of ATP . It also contributes to the normal growth and development and helps maintain the proper functioning of the heart and the nervous and digestive systems . Thiamine deficiency can lead to several neurological and cardiovascular complications, including heart failure, neuropathy leading to ataxia and paralysis, confusion, or delirium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiamine. For instance, thiamine is heat labile and can be degraded by cooking or processing . Additionally, the presence of anti-thiamine factors in some foods can lead to its inactivation . Alcohol abuse is a common risk factor for thiamine deficiency, as it interferes with the absorption and utilization of thiamine . Furthermore, thiamine is easily oxidized and loses activity in neutral and especially alkaline environments .
Análisis Bioquímico
Biochemical Properties
Vitamin B1 is a precursor to several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP). Thiamin diphosphate acts as an indispensable coenzyme in cell energy metabolism. The catalytic properties of thiamin diphosphate can be explained by its ability to form a highly nucleophilic ylide carbanion . This carbanion can attack a carbon adjacent to a carbonyl group, forming an intermediate acyl carbanion equivalent, which is then converted and released. Thiamin diphosphate remains attached to the protein and is regenerated after each reaction cycle .
Cellular Effects
Vitamin B1, in its active form thiamin pyrophosphate, is an essential cofactor for several key enzymes in carbohydrate metabolism . It influences cell function by facilitating the forward movement of biochemical reactions. Thiamin pyrophosphate binds to magnesium and further binds to amino acid side chains on cellular enzymes, allowing it to function as a cofactor . This interaction is crucial for the proper functioning of enzymes involved in energy production.
Molecular Mechanism
At the molecular level, vitamin B1 exerts its effects through binding interactions with biomolecules. Thiamin pyrophosphate acts as a coenzyme for enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase . These enzymes play a vital role in the citric acid cycle and the pentose phosphate pathway. Thiamin pyrophosphate facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units, which are essential for energy production and biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vitamin B1 can change over time. Thiamin is relatively stable but can degrade under certain conditions, such as exposure to heat and light. Long-term studies have shown that thiamin deficiency leads to decreased thiamin diphosphate levels and reduced enzyme activities, primarily affecting the nervous system . In vitro and in vivo studies have demonstrated the importance of maintaining adequate thiamin levels for optimal cellular function.
Dosage Effects in Animal Models
The effects of vitamin B1 vary with different dosages in animal models. At low doses, thiamin is essential for normal cellular function and energy metabolism. At high doses, thiamin can have toxic effects. Studies have shown that excessive thiamin intake can lead to adverse effects such as liver damage and neurological symptoms . It is important to maintain a balanced intake of thiamin to avoid deficiency or toxicity.
Metabolic Pathways
Vitamin B1 is involved in several metabolic pathways, including the citric acid cycle and the pentose phosphate pathway. Thiamin pyrophosphate acts as a cofactor for enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase . These enzymes are essential for the decarboxylation of alpha-keto acids and the transfer of two-carbon units, which are crucial for energy production and biosynthesis.
Transport and Distribution
Vitamin B1 is transported and distributed within cells and tissues through specific transporters and binding proteins. Thiamin is absorbed in the small intestine and transported to various tissues via the bloodstream. Within cells, thiamin is converted to its active form, thiamin pyrophosphate, which is then distributed to different cellular compartments . The transport and distribution of thiamin are essential for its proper functioning as a coenzyme.
Subcellular Localization
The subcellular localization of vitamin B1 is crucial for its activity and function. Thiamin pyrophosphate is primarily localized in the mitochondria, where it acts as a coenzyme for enzymes involved in energy metabolism . The targeting of thiamin pyrophosphate to specific compartments is facilitated by post-translational modifications and targeting signals. Proper subcellular localization ensures the efficient functioning of thiamin-dependent enzymes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of vitamin B1 involves the condensation of two molecules, 2-methyl-3-oxo-butanal and 4-methyl-5-(β-hydroxyethyl)thiazole. This reaction can be carried out through different methods, such as the Horning-Beckmann rearrangement, the Bucherer- Bergs reaction, and the Elbs persulfate oxidation. The most commonly used method is the Horning-Beckmann rearrangement, which involves the reaction of 2-methyl-3-oxo-butanal with hydroxylamine to form the oxime, followed by rearrangement to form 2-acetylthiamine. This compound is then treated with sodium borohydride to reduce the carbonyl group and form vitamin B1.", "Starting Materials": [ "2-methyl-3-oxo-butanal", "4-methyl-5-(β-hydroxyethyl)thiazole", "Hydroxylamine", "Sodium borohydride" ], "Reaction": [ "Reaction 1: 2-methyl-3-oxo-butanal + Hydroxylamine → 2-methyl-3-oxime-butanal", "Reaction 2: 2-methyl-3-oxime-butanal → 2-acetylthiamine", "Reaction 3: 2-acetylthiamine + Sodium borohydride → Vitamin B1" ] } | |
| Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer. | |
Número CAS |
59-43-8 |
Fórmula molecular |
C12H18ClN4OS+ |
Peso molecular |
301.82 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1; |
Clave InChI |
MYVIATVLJGTBFV-UHFFFAOYSA-N |
Impurezas |
Heavy metals: not more than 10 mg/kg; water: not more than 5%. |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |
Color/Form |
Crystals from water |
melting_point |
164 °C MP: 248 °C, DECOMP /HYDROCHLORIDE/ |
| 59-43-8 | |
Descripción física |
Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole |
Vida útil |
Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp) Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/ Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp Stability in frozen drink concentrate is excellent Light has no effect on thiamine stability during bread storage regardless of type of wrapper Canned vegetables and fruits stored for 1 yr at 65 °F show low losses of thiamine; at 80 °F losses are 15-25% Strongly acid solution which is fairly stable to oxidation and heat and pH > 5 /Hydrochloride/ Stability of vitamin B1 in dry products is generally excellent Degradation during operations requiring heat depends on pH, oxygen content, and other factors |
Solubilidad |
SLIGHTLY SOL IN ALC & CHLOROFORM /MONONITRATE/ MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE In water, approximately 5.0X10+5 mg/L, temp not specified |
Sinónimos |
Aneurin Mononitrate, Thiamine Thiamin Thiamine Thiamine Mononitrate Vitamin B 1 Vitamin B1 |
Presión de vapor |
1.8X10-10 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)

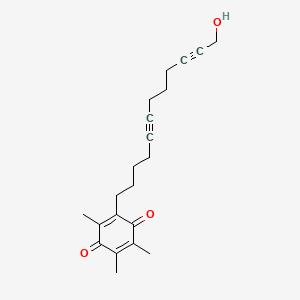
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
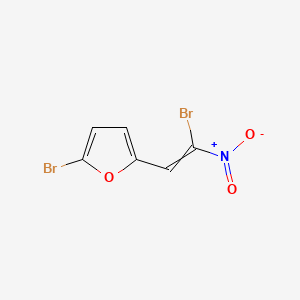
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)
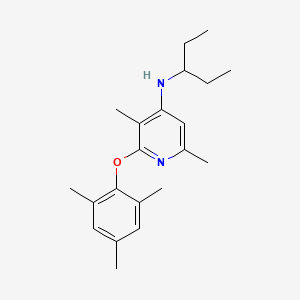
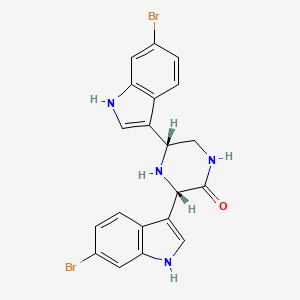
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
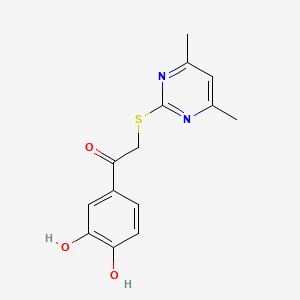

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
